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Introduction

2'-lodoacetophenone is a halogenated aromatic ketone that serves as a critical and versatile
intermediate in organic synthesis.[1] Its unique chemical structure, featuring an iodine atom
ortho to an acetyl group, imparts a high degree of reactivity, making it an invaluable building
block in the synthesis of a wide array of complex molecules.[2] This guide provides a
comprehensive overview of its chemical and physical properties, detailed experimental
protocols for its synthesis and further application, and its role in the development of bioactive
molecules, particularly in the context of neurodegenerative diseases.

Chemical and Physical Properties

2'-lodoacetophenone is typically a clear yellow liquid at room temperature.[3][4] Key
guantitative data for this compound are summarized in the table below for easy reference.
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Property Value Reference(s)
CAS Number 2142-70-3 [5]

Molecular Formula CsH7IO [5]

Molecular Weight 246.05 g/mol [5]
Appearance Clear yellow liquid [3114]

Density 1.72 g/mL at 25 °C [4]

Boiling Point 139-140 °C at 12 mmHg [4]

Refractive Index (n20/D)

1.618

[4]

Flash Point 218 °F (103.3 °C) [4]
Soluble in common organic
Solubility solvents like ethanol and ether;  [2]
practically insoluble in water.
Store in a dark place, sealed in
a dry environment at room
Storage [4]

temperature. It is light-

sensitive.

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of 2'-

lodoacetophenone. Below is a summary of available spectral data.
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Spectroscopy Type Data Summary Reference(s)
Predicted *H NMR (500 MHz,
CDCIs3) shows peaks at 6 7.96
1H NMR [6]
(m, 1H), 7.48 (m, 1H), 7.43 (m,
1H), 7.14 (m, 1H), 2.63 (s, 3H).
Spectra are available for
13C NMR [7][8]

viewing in chemical databases.

Infrared (IR)

ATR-IR spectra are available
for viewing in chemical
databases.

[7](8]

Mass Spectrometry (MS)

GC-MS data is available, with
major fragments observed at
m/z 231 and 246.

[7]

Experimental Protocols

Detailed methodologies for the synthesis and subsequent reaction of 2'-lodoacetophenone

are provided below.

Protocol 1: Synthesis of 2'-lodoacetophenone via
Diazotization of 2-Acetylaniline

This protocol describes a common and effective method for the preparation of 2'-

lodoacetophenone.[3][9]

Materials:

Acetonitrile (CH3CN)

Sodium nitrite (NaNO32)

2-Acetylaniline (aromatic amine)

p-Toluenesulfonic acid (p-TsOH)
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Potassium iodide (KI)

Water (H20)

Sodium bicarbonate (NaHCO3)
Sodium thiosulfate (Na2S203)
Ethyl acetate (EtOAC)

Hexanes

Procedure:

To a solution of p-TsOH (22.80 g, 120 mmol) in CHsCN (160 mL), add the aromatic amine
(40 mmol).

Cool the resulting amine salt suspension to 0-5 °C.

Sequentially add a solution of NaNO2 (5.52 g, 80 mmol) in H20 (12 mL) and a solution of KI
(16.6 g, 100 mmol) in H20 (12 mL).

Stir the reaction mixture for 10 minutes at 0-5 °C, then allow it to warm to ambient
temperature and continue stirring until all the amine has been consumed (monitor by TLC).

To the reaction mixture, add H20 (700 mL), 1M NaHCOs until the pH is 9-10, and 2M
Naz2S20s3 (80 mL).

Extract the mixture with EtOAcC.

Purify the crude product by column chromatography (hexanes:EtOAc, 9:1 v/v) to yield 2'-
iodoacetophenone as a yellow oil (94% yield).[3][9]

Protocol 2: Cobalt-Catalyzed Carbocyclization for the
Synthesis of Indenols

This protocol demonstrates the use of 2'-lodoacetophenone as a starting material in a cobalt-

catalyzed reaction to form indenol derivatives, which are valuable structures in medicinal
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chemistry.[10]

Materials:

2'-lodoacetophenone

Alkyne

Co(dppe)lz (Cobalt(ll) catalyst)

Zinc powder (Zn)

Acetonitrile (CH3CN)
Procedure:

 In areaction vessel, combine 2'-lodoacetophenone, the desired alkyne, Co(dppe)l2
catalyst, and Zn powder in acetonitrile.

o Heat the reaction mixture to 80 °C.

e The reaction proceeds to afford the corresponding indenol derivatives in moderate to
excellent yields with high regioselectivity.[10]

Applications in Drug Development

2'-lodoacetophenone is a key precursor for a variety of molecules with potential
pharmacological benefits.[11] Its reactivity, particularly the presence of the iodine atom which
acts as a good leaving group, allows for its use in various cross-coupling reactions to build
more complex molecular architectures.[2]

Synthesis of Acetylcholinesterase and BACE-1
Inhibitors

A significant application of iodoacetophenone derivatives is in the synthesis of compounds
targeting enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and
B-secretase (BACE-1).[12] Flavonol derivatives, synthesized from 2-hydroxy-5-
iodoacetophenone, have shown inhibitory effects on these enzymes.
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The general synthetic workflow and the subsequent biological impact are illustrated in the
diagrams below.

Claisen-Schmidt Oxidative
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Click to download full resolution via product page

Synthetic workflow from an iodoacetophenone derivative to bioactive flavonols.

The inhibition of BACE-1 is a key therapeutic strategy in Alzheimer's disease research. BACE-1
is an enzyme that cleaves the amyloid precursor protein (APP), leading to the formation of
amyloid-3 (AB) peptides, which are the primary component of the amyloid plaques found in the

brains of Alzheimer's patients.[11][13] By inhibiting BACE-1, the production of these neurotoxic
peptides can be reduced.[3]
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Inhibition of the amyloidogenic pathway by flavonol derivatives.

Quantitative data from enzyme inhibitory assays of flavonol derivatives show their potential as
therapeutic agents. For example, certain 7-chloro substituted flavonols have demonstrated
significant inhibitory effects against butyrylcholinesterase (BChE), with ICso values in the low
micromolar range.[2] Specifically, compounds 3h, 3e, and 3g showed ICso values of 5.72 uM,
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6.64 pM, and 7.69 puM, respectively.[2] Furthermore, some chalcone precursors also exhibited
potent inhibition of BACE-1, with compound 2j showing an ICso of 4.70 uM.[2]

Conclusion

2'-lodoacetophenone is a cornerstone intermediate for chemists in both academic and
industrial settings. Its well-defined reactivity and commercial availability make it a valuable
starting material for the synthesis of a diverse range of organic compounds. The application of
its derivatives as enzyme inhibitors, particularly in the context of Alzheimer's disease, highlights
its importance in drug discovery and development. The experimental protocols and data
presented in this guide offer a solid foundation for researchers and scientists working with this
versatile chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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